molecular formula C16H20N2 B11870207 Quinoline, 4-(2-(1-piperidinyl)ethyl)- CAS No. 18122-29-7

Quinoline, 4-(2-(1-piperidinyl)ethyl)-

Cat. No.: B11870207
CAS No.: 18122-29-7
M. Wt: 240.34 g/mol
InChI Key: CAVGJYUQAUULQY-UHFFFAOYSA-N
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Description

Quinoline, 4-(2-(1-piperidinyl)ethyl)- is a heterocyclic aromatic organic compound that contains a quinoline core structure with a piperidine moiety attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-(2-(1-piperidinyl)ethyl)- typically involves the formation of the quinoline core followed by the introduction of the piperidine moiety. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be reacted with 1-(2-bromoethyl)piperidine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of Quinoline, 4-(2-(1-piperidinyl)ethyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(2-(1-piperidinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 4-(2-(1-piperidinyl)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Quinoline, 4-(2-(1-piperidinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can enhance the compound’s binding affinity and selectivity for these targets. The quinoline core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 4-(2-(1-piperidinyl)ethyl)- is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for enhanced interactions with biological targets and increased versatility in synthetic applications .

Properties

CAS No.

18122-29-7

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(2-piperidin-1-ylethyl)quinoline

InChI

InChI=1S/C16H20N2/c1-4-11-18(12-5-1)13-9-14-8-10-17-16-7-3-2-6-15(14)16/h2-3,6-8,10H,1,4-5,9,11-13H2

InChI Key

CAVGJYUQAUULQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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